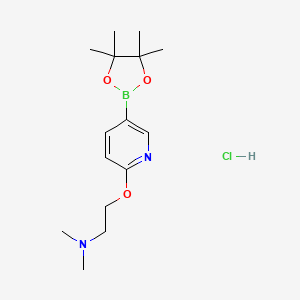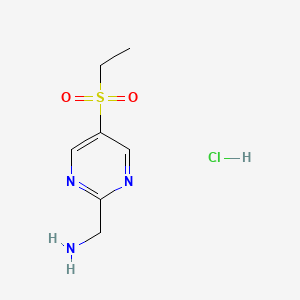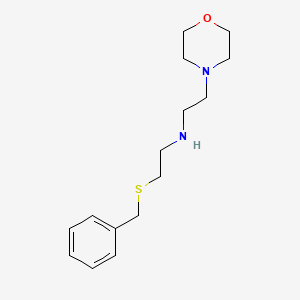![molecular formula C20H28NOPS B6315080 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine CAS No. 2410954-66-2](/img/structure/B6315080.png)
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine, or 2-DDPE for short, is an organophosphorus compound that has been widely studied for its potential applications in scientific research. 2-DDPE is a derivative of ethanamine, which is an amine-based compound that has been used in a variety of applications. 2-DDPE has been shown to be an effective inhibitor of enzymes in laboratory experiments, and has been used to study the effects of enzyme inhibition on biochemical and physiological processes.
Mecanismo De Acción
2-DDPE works by binding to the active site of enzymes, blocking their activity. This inhibition of enzyme activity can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-DDPE has been shown to have a variety of effects on biochemical and physiological processes. It has been used to study the effects of enzyme inhibition on cell signaling pathways and gene expression. In addition, 2-DDPE has been used to study the effects of enzyme inhibition on metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-DDPE for lab experiments is its ability to effectively inhibit enzymes. This makes it an ideal tool for studying the effects of enzyme inhibition on biochemical and physiological processes. One limitation of 2-DDPE is that it is not very stable, so it must be used quickly after synthesis.
Direcciones Futuras
There are a number of potential future directions for the use of 2-DDPE in scientific research. It could be used to study the effects of enzyme inhibition on cellular processes such as cell division and differentiation. It could also be used to study the effects of enzyme inhibition on disease processes such as cancer and inflammation. In addition, 2-DDPE could be used to study the effects of enzyme inhibition on drug metabolism and drug toxicity. Finally, 2-DDPE could be used to study the effects of enzyme inhibition on the production of proteins and other macromolecules.
Métodos De Síntesis
2-DDPE can be synthesized in a two-step process. First, ethanamine is reacted with phosphorous trichloride to form a phosphorylated ethanamine. This intermediate is then reacted with dimethylthiocarbamate to form the final product, 2-DDPE.
Aplicaciones Científicas De Investigación
2-DDPE has been used extensively in scientific research, particularly in studies of enzyme inhibition. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes. 2-DDPE has also been used to study the effects of enzyme inhibition on cell signaling pathways and gene expression.
Propiedades
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphorylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NOPS/c1-20(2,3)24-17-15-21-14-16-23(22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEQBOSIXGMAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphorylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)

